molecular formula C17H15ClN2O4S B10969692 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B10969692
M. Wt: 378.8 g/mol
InChI Key: JVIJNLUHHBYJHJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring, a sulfanyl group, and a substituted acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide reacts with the benzoxazole derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with 4-chloro-2,5-dimethoxyphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, nucleophiles like thiols, and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents for treating diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfanyl group and aromatic rings may facilitate binding to specific molecular targets, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylthio)acetamide: Similar structure but lacks the 4-chloro-2,5-dimethoxyphenyl group.

    N-(4-Chloro-2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the benzoxazole ring and sulfanyl group.

    2-(1,3-Benzoxazol-2-ylsulfanyl)ethanol: Similar structure but has an ethanol group instead of the acetamide moiety.

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the combination of its benzoxazole ring, sulfanyl group, and substituted acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O4S/c1-22-14-8-12(15(23-2)7-10(14)18)19-16(21)9-25-17-20-11-5-3-4-6-13(11)24-17/h3-8H,9H2,1-2H3,(H,19,21)

InChI Key

JVIJNLUHHBYJHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3=CC=CC=C3O2)OC)Cl

Origin of Product

United States

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